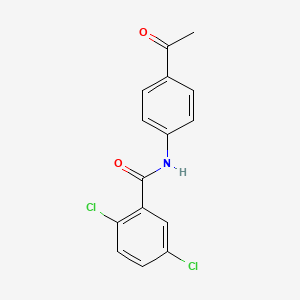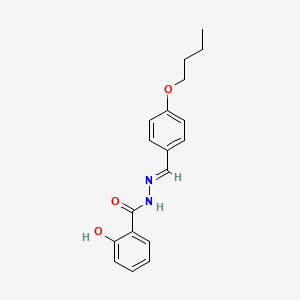![molecular formula C18H21ClN4O B5558547 5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)
5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to "5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline" involves complex chemical reactions and methodologies. A study detailed the synthesis and pharmacological evaluation of compounds derived from tropane-3-spiro-4'(5')-imidazolines, demonstrating the potential for these compounds to act as 5-HT3 receptor antagonists, showcasing a method that could be relevant for the synthesis of the compound (Whelan et al., 1995). Another approach involved the synthesis of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, highlighting techniques that could be applied to the synthesis of similar chloro-indoline compounds (Guo Qian-yi, 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to "5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline" has been analyzed using various spectroscopic methods. Studies involving the crystal structure determination and spectroscopic analysis of similar compounds provide insights into the conformational preferences and structural characteristics of these molecules (Molina et al., 1998).
Chemical Reactions and Properties
The chemical reactivity and properties of indoline derivatives have been a subject of interest in many studies. For instance, the synthesis and biological evaluation of 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles as potent and selective aromatase inhibitors show the chemical reactivity of indole derivatives with imidazole rings, which could be analogous to the reactivity patterns of "5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline" (Lézé et al., 2006).
Physical Properties Analysis
The physical properties such as solubility, melting point, and stability of indoline derivatives are crucial for their application in chemical and pharmacological fields. The synthesis and characterization of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides, which exhibit antioxidant, antitumor, and antimicrobial activities, provide a framework for understanding the physical properties of structurally complex indoline derivatives (Paulrasu et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for chemical modifications, are essential aspects of research on indoline derivatives. Investigations into the synthesis, characterization, and molecular docking studies of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids contribute to the understanding of the chemical behavior and potential interactions of these compounds with biological targets (Reddy et al., 2022).
科学的研究の応用
Synthesis and Pharmacological Study
Researchers have synthesized a series of compounds derived from tropane and imidazoline, investigating their conformation, biochemical behavior, and pharmacological properties, particularly as potential 5-HT3 receptor antagonists. These studies highlight the potential of incorporating the indoline moiety into compounds aiming for specific receptor targeting, demonstrating significant activity in biological assays (Whelan et al., 1995).
Novel Synthesis Approaches
In a separate study, the synthesis of benzannelated heterocycles and styryl-substituted indolizines and imidazo[1,2-a]pyridines was reported, showcasing a novel three-carbon synthon approach. This research offers insights into efficient methods for constructing complex molecules that could incorporate structures similar to "5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline" for various scientific applications (Katritzky et al., 2000).
Molecular Docking and Biological Activity Analysis
Further research focused on the computational and experimental analysis of indoline derivatives, examining their receptor agonist properties in the treatment of hypertension. This includes detailed molecular docking studies, providing valuable data on the interaction between these compounds and biological targets, potentially guiding the development of new therapeutic agents (Aayisha et al., 2019).
Cytotoxicity and ROS Generation
Another study introduced selenium-containing dispiro indolinones, derived from structures akin to the indoline compound , showing notable cytotoxic activity and reactive oxygen species (ROS) generation ability. These findings suggest the utility of such compounds in cancer research and therapy, highlighting the importance of structural features in determining biological activities (Novotortsev et al., 2021).
作用機序
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and functional groups. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
将来の方向性
Given the broad range of biological activities exhibited by imidazole derivatives, there is significant potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of “5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline” and similar compounds.
特性
IUPAC Name |
(5-chloro-2,3-dihydro-1H-indol-2-yl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-22-9-6-20-17(22)12-4-7-23(8-5-12)18(24)16-11-13-10-14(19)2-3-15(13)21-16/h2-3,6,9-10,12,16,21H,4-5,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNILFAQKMLAHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3CC4=C(N3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B5558486.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)
![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)

![2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5558510.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)

